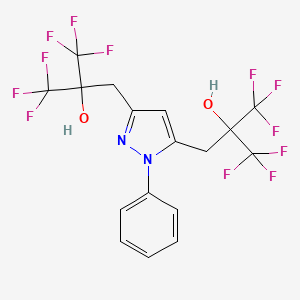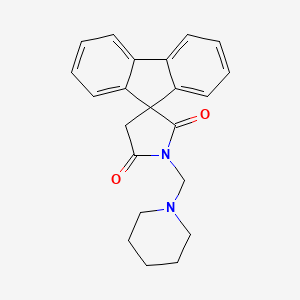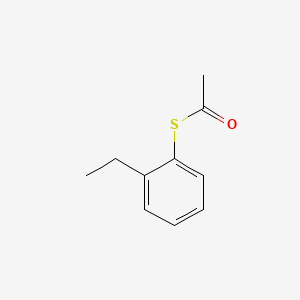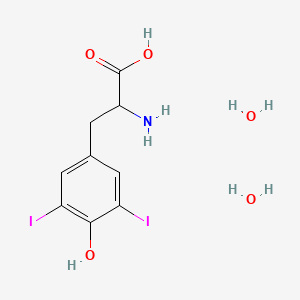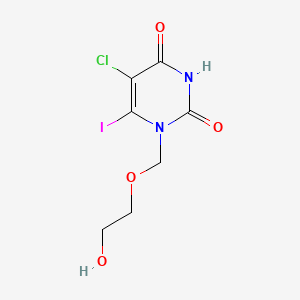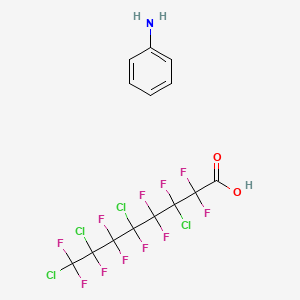![molecular formula C12H16Cl2IN3OSi B12810876 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane typically involves multiple steps. The starting material is often a derivative of 2,3-diaminopyridine, which undergoes nucleophilic substitution and reduction reactions to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-Methylimidazo[4,5-b]pyridine
- 2-Cyanoimidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Uniqueness
2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both dichloro and iodo groups, along with the methoxyethyl and trimethylsilane moieties, makes this compound particularly versatile and valuable for various applications .
Properties
Molecular Formula |
C12H16Cl2IN3OSi |
|---|---|
Molecular Weight |
444.17 g/mol |
IUPAC Name |
2-[(5,6-dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-11-9(16-12(18)15)6-8(13)10(14)17-11/h6H,4-5,7H2,1-3H3 |
InChI Key |
SKDONRICJMMUDF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=NC(=C(C=C2N=C1I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



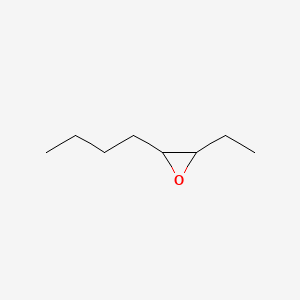
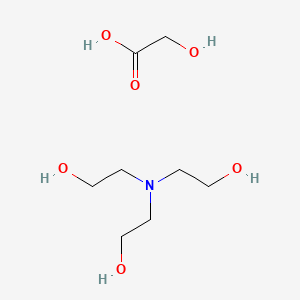
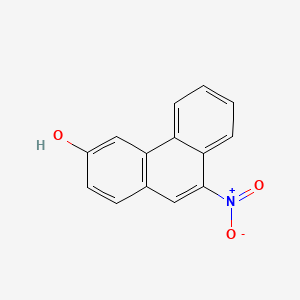
![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)

